

molecular structure of dimethylphosphinic acid

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Compound of Interest

Compound Name: *Dimethylphosphinic acid*

Cat. No.: *B1211805*

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An In-depth Technical Guide to the Molecular Structure of **Dimethylphosphinic Acid**

Abstract

Dimethylphosphinic acid ($(\text{CH}_3)_2\text{PO}(\text{OH})$) is an organophosphorus compound of significant interest due to its applications in coordination chemistry, materials science, and as a ligand in catalysis.^[1] A thorough understanding of its molecular and crystal structure is fundamental for its application in these fields. This technical guide provides a comprehensive overview of the molecular geometry, crystal packing, and spectroscopic properties of **dimethylphosphinic acid**. It includes detailed structural data derived from single-crystal X-ray diffraction studies, a summary of its spectroscopic characteristics, and outlines the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The molecular structure of **dimethylphosphinic acid** is characterized by a central phosphorus atom in a tetrahedral coordination environment.^[2] The phosphorus atom is bonded to two methyl groups, a hydroxyl group, and a phosphoryl oxygen atom. The molecular formula is $\text{C}_2\text{H}_7\text{O}_2\text{P}$, and its molecular weight is 94.05 g/mol.^[3]

The precise bond lengths and angles have been determined by three-dimensional X-ray diffraction analysis, revealing the expected tetrahedral configuration around the phosphorus atom.^[2] The two P-C bond lengths are equivalent within the bounds of experimental error.^[2] The key quantitative data for the molecule's geometry are summarized in the table below.

Table 1: Molecular Geometry of **Dimethylphosphinic Acid**

Parameter	Value
Bond Lengths	
P-C (mean)	1.78 Å[2]
P=O	1.50 Å[2]
P-OH	1.56 Å[2]
O-H···O (Hydrogen Bond)	2.48 Å[2]
Bond Angles	
O=P-OH	115.7°[2]
O=P-C(1)	111.4°[2]
O=P-C(2)	110.1°[2]
HO-P-C(1)	106.6°[2]
HO-P-C(2)	107.2°[2]

| C(1)-P-C(2) | 105.4°[2] |

Caption: 2D representation of the **dimethylphosphinic acid** molecule with bond lengths.

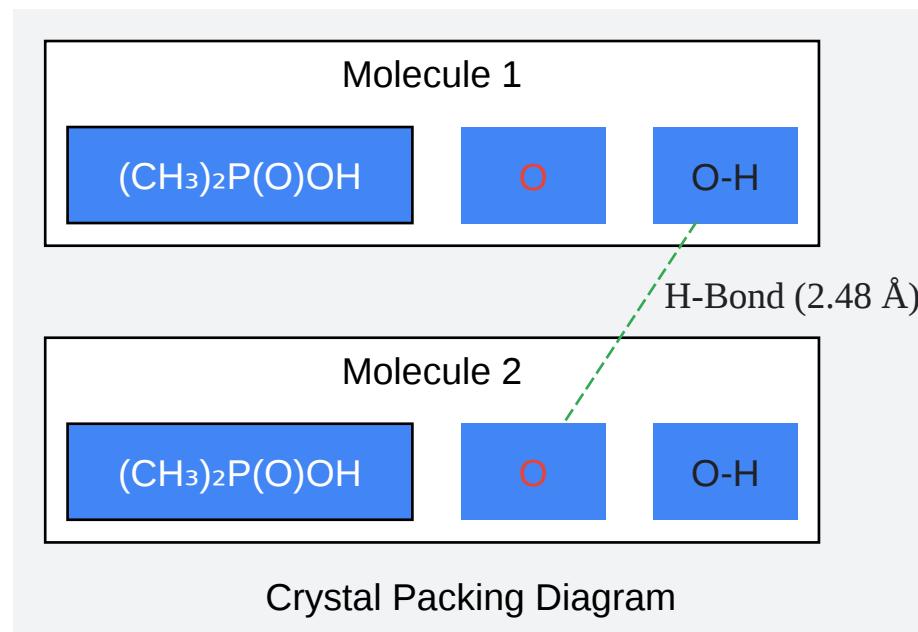
Crystal Structure

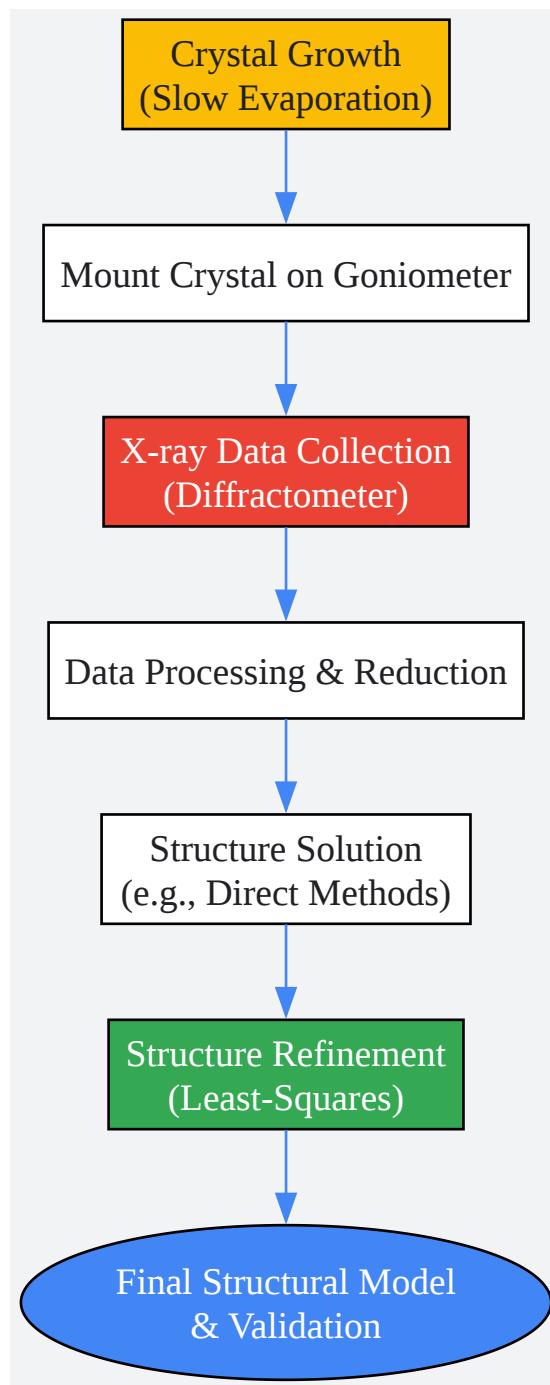
In the solid state, **dimethylphosphinic acid** crystallizes in the monoclinic system.[2] The molecules are organized into chains along the b-axis, held together by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of an adjacent molecule.[2] These O-H···O hydrogen bonds have a measured length of 2.48 Å, indicating a strong interaction.[2]

Table 2: Crystallographic Data for **Dimethylphosphinic Acid**

Parameter	Value
Crystal System	Monoclinic[2]
Space Group	C2/c[2]
Unit Cell Dimensions	
a	15.78 Å[2]
b	6.76 Å[2]
c	10.94 Å[2]
β	125° 40'[2]

| Molecules per unit cell (Z) | 8[2] |



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References

- 1. Dimethylphosphinic Acid|Research Chemicals| [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Dimethylphosphinic acid | C₂H₇O₂P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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